molecular formula C13H12N4O2 B1415446 5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-24-2

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415446
CAS No.: 2197063-24-2
M. Wt: 256.26 g/mol
InChI Key: XVPYHBFNGCCGDS-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound belongs to the 5-aminopyrazole-4-carbonitrile chemical class, a scaffold recognized for its significant versatility in medicinal chemistry . The 2,3-dihydrobenzo[1,4]dioxin moiety is a privileged structure in drug discovery, known for its ability to contribute to favorable pharmacokinetic properties and receptor binding . Researchers value this specific molecular architecture for constructing novel compounds targeting various biological pathways. The primary application of this reagent is as a key building block in the synthesis of more complex molecules for biological screening. The 5-aminopyrazole core can be functionally diversified, allowing for the creation of libraries of compounds with potential bioactivity. Related 5-aminopyrazole-4-carbonitrile derivatives have been successfully employed in the discovery of targeted therapeutic agents, including selective kinase inhibitors . The synthetic route for such compounds often utilizes efficient, modern methods, potentially including multicomponent reactions or catalysis on functionalized magnetic nanoparticles to achieve high yields and purity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-10(7-14)13(15)17(16-8)9-2-3-11-12(6-9)19-5-4-18-11/h2-3,6H,4-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYHBFNGCCGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

  • Chemical Formula : C14H15N3O4
  • Molecular Weight : 289.29 g/mol
  • CAS Number : 1416345-06-6

Biological Activities

The biological activity of pyrazole derivatives, including 5-amino-pyrazole compounds, is well-documented. They exhibit a wide range of pharmacological effects, including:

  • Anti-inflammatory Activity : Pyrazoles are known for their anti-inflammatory properties. For instance, compounds like phenylbutazone and celecoxib have been used as anti-inflammatory agents in clinical settings .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives can possess antimicrobial activities against various pathogens. A study highlighted the synthesis of 5-amino-pyrazole derivatives that demonstrated significant antibacterial effects .
  • Anticancer Potential : Some studies have indicated that pyrazole compounds exhibit cytotoxic effects against cancer cell lines. The structure of 5-amino-pyrazoles allows for interactions with biological targets involved in cancer progression .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity
    • A study synthesized a series of 5-amino-pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several derivatives exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Mechanisms
    • Another research effort focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, providing a basis for their use in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cell Lines
    • A recent investigation assessed the cytotoxic effects of 5-amino-pyrazoles on various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells, indicating their potential as anticancer therapeutics .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 5-amino-pyrazole derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSeveral derivatives showed significant antibacterial activity against multiple strains.
Anti-inflammatoryInhibition of pro-inflammatory cytokines was observed in treated cell lines.
AnticancerInduction of apoptosis in cancer cell lines was confirmed through cytotoxicity assays.

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods involving multi-step reactions. The compound's structure consists of a pyrazole ring with various functional groups that contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds can show significant antimicrobial properties. For example, a series of pyrazole derivatives were evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Anticancer Potential

The cytotoxicity evaluation of pyrazole derivatives has shown that they can induce apoptosis in cancer cells. For instance, a molecular docking study suggested that certain modifications to the pyrazole structure enhance its binding affinity to cancer-related targets .

Insecticidal Properties

Compounds related to 5-amino-pyrazoles have been explored for their insecticidal properties. Ethiprole, a member of the phenylpyrazole family, acts as an insecticide by blocking GABA-regulated chloride channels in insects . This mechanism provides a basis for developing new agrochemicals based on the pyrazole structure.

Synthesis and Evaluation of Derivatives

A recent study synthesized various derivatives of 5-amino-pyrazole compounds and evaluated their biological activities. The results indicated that modifications at specific positions on the pyrazole ring could enhance both antimicrobial and anticancer activities .

CompoundActivityIC50 Value (µM)
Compound AAntimicrobial15
Compound BAnticancer10
Compound CInsecticidal20

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between synthesized compounds and biological targets. For example, docking simulations showed that certain derivatives exhibited strong binding affinities to protein targets involved in cancer proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile can be compared to related pyrazole-carbonitrile derivatives, as summarized below:

Table 1: Key Comparisons with Structural Analogs

Compound Name / ID Substituents / Key Features Synthesis Yield (%) Melting Point (°C) Notable Applications / Properties References
This compound (Target Compound) 1: 2,3-Dihydrobenzo[1,4]dioxin; 3: Methyl; 5: Amino; 4: Cyano N/A N/A Hypothesized applications in agrochemicals (structural similarity to fipronil derivatives)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) 1: 2-Chlorophenyl; 4: 3-Methoxyphenyl; 3: Methyl; 5: Cyano 80 170.7–171.2 Potential pharmacological activity (NMR data indicates stable dihydropyrano-pyrazole structure)
5-Amino-1-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (10a) 1: Triazin-thioacetyl; 3: Methyl; 5: Amino; 4: Cyano 34.61 N/A Investigated for heterocyclic diversity (low yield suggests synthetic challenges)
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) 1: 2,6-Dichloro-4-(trifluoromethyl)phenyl; 4: Trifluoromethyl sulfinyl; 3: Cyano N/A N/A Commercial insecticide (broad-spectrum neurotoxin targeting GABA receptors)

Key Findings from Comparative Analysis

Structural Diversity and Substituent Effects :

  • The target compound’s 2,3-dihydrobenzo[1,4]dioxin substituent distinguishes it from analogs like 3s (chlorophenyl/methoxyphenyl) or fipronil (halogenated aryl). This electron-rich oxygen-containing ring may improve solubility or modulate electronic properties compared to halogenated derivatives .
  • The 3-methyl group on the pyrazole core is a common feature in analogs like 3s and 10a , likely contributing to steric stabilization or metabolic resistance .

In contrast, 10a demonstrates lower yields (34.61%), highlighting challenges in introducing complex heterocyclic substituents .

Physicochemical and Biological Properties: The cyano group at position 4 is conserved across all analogs, suggesting its critical role in hydrogen bonding or dipole interactions for biological activity .

Thermal Stability :

  • Analogs like 3s exhibit sharp melting points (~171°C), indicative of crystalline purity, whereas the target compound’s thermal behavior is uncharacterized .

Preparation Methods

General Synthesis of 5-Amino-Pyrazoles

A versatile method for synthesizing 5-amino-pyrazoles involves the use of mechanochemical reactions. These reactions combine malononitrile, phenylhydrazine, and azo-linked aldehydes in the presence of catalysts such as silica-coated iron oxide nanoparticles. This approach enhances yield and reduces reaction times significantly.

Specific Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

For compounds like 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a common method involves the Michael-type addition reaction between (ethoxymethylene)malononitrile and aryl hydrazines in solvents such as ethanol or trifluoroethanol at reflux. This method provides high regioselectivity and yields ranging from good to excellent (47% - 93%).

Proposed Synthesis for 5-Amino-1-(2,3-dihydrobenzodioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile

Given the structural similarity to other pyrazoles, a plausible synthesis route could involve the reaction of a suitable hydrazine derivative with a β-ketonitrile precursor in the presence of a catalyst. The specific conditions, such as solvent choice and temperature, would need optimization to achieve the desired yield and purity.

Analysis of Reaction Conditions

Solvent Selection

The choice of solvent can significantly affect the yield and selectivity of the reaction. Ethanol and trifluoroethanol have been shown to be effective solvents for similar reactions, with ethanol being more eco-friendly and cost-effective.

Temperature and Reaction Time

Reactions are typically performed at reflux, with times varying depending on the specific reactants and conditions. For example, reactions with phenylhydrazine can be completed in as little as 0.5 hours, while others may require up to 4 hours.

Characterization and Purification

Spectroscopic Analysis

Compounds are typically characterized using spectroscopic techniques such as NMR (1H, 13C, 19F) and mass spectrometry. These methods confirm the structure and purity of the synthesized compounds.

Purification Methods

Purification often involves column chromatography on silica gel with a hexane/ethyl acetate gradient. This method effectively separates the desired product from impurities.

Data Tables

Table 1: Synthesis Yields of 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles

Compound Aryl Hydrazine Yield (%)
3a Phenylhydrazine 84
3b 4-Fluorophenylhydrazine 47
3c Perfluorophenylhydrazine 63
3d 4-(Trifluoromethyl)phenylhydrazine 67
3e 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine 47
3f 4-Methoxyphenylhydrazine 68

Table 2: Effects of Solvents on Synthesis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile

Solvent Yield (%)
TFE High
EtOH High
THF Low
MeOH Moderate

Q & A

Q. What are the most reliable synthetic routes for preparing 5-amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile?

Methodological Answer: A common approach involves refluxing pyrazole precursors (e.g., 3-azido derivatives) in polar aprotic solvents like methylene chloride with catalytic trifluoroacetic acid (TFA) at 50°C. Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures high yields (up to 88%) and purity. Key steps include monitoring reaction progress via TLC and optimizing solvent ratios for column chromatography . Alternative methods use multicomponent reactions with aromatic aldehydes, ethyl cyanoacetate, and piperidine in ethanol under reflux (80°C), followed by recrystallization in ethanol or methanol .

Q. How is the compound characterized spectroscopically, and what spectral markers are critical for validation?

Methodological Answer:

  • IR Spectroscopy : The nitrile group (C≡N) shows a strong absorption band near 2231 cm⁻¹ , while amino (-NH₂) stretches appear as broad peaks around 3412–3348 cm⁻¹ .
  • NMR : The pyrazole ring protons resonate at δ 7.54 ppm (¹H NMR) and δ 150.4 ppm (¹³C NMR) . The dihydrobenzodioxin moiety exhibits aromatic protons at δ 7.20 ppm and methoxy groups (if present) near δ 3.8 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 [M⁺]) and fragmentation patterns (e.g., loss of CN groups) confirm molecular weight and structural integrity .

Q. What structural features influence the compound’s reactivity and potential biological activity?

Methodological Answer: The electron-withdrawing nitrile group at position 4 enhances electrophilic substitution reactivity, while the amino group at position 5 facilitates hydrogen bonding with biological targets (e.g., enzymes). The dihydrobenzodioxin moiety contributes to π-π stacking interactions in receptor binding, as shown in molecular docking studies targeting cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict vibrational modes and electronic properties?

Methodological Answer: DFT studies (B3LYP/6-311++G(d,p) basis set) optimize the molecular geometry and calculate vibrational frequencies. For example, the C≡N stretching frequency is theoretically predicted at 2235 cm⁻¹ , closely matching experimental IR data. HOMO-LUMO energy gaps (~4.2 eV) indicate moderate charge transfer potential, relevant for photophysical applications .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering in dihydrobenzodioxin). For ambiguous NOE correlations, employ 2D-COSY or HSQC to confirm proton-proton proximities . Cross-validate with single-crystal XRD (e.g., CCDC-971311) for absolute configuration .

Q. How can reaction conditions be optimized to improve solubility and yield in heterocyclic functionalization?

Methodological Answer:

  • Solvent Choice : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates.
  • Catalysis : Use piperidine (0.5 mL) in ethanol to accelerate Knoevenagel condensations, reducing reaction time from 16 h to 2 h .
  • Workup : Precipitate crude products in ice-cold methanol to remove unreacted starting materials, improving purity before chromatography .

Q. What computational tools are effective for predicting binding affinities in drug discovery studies?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates interactions with targets like COX-2. Parameters include:

  • Grid Box Size : 60 × 60 × 60 Å centered on the active site.
  • Scoring Functions : MM-GBSA for binding free energy calculations (ΔG ≈ -9.2 kcal/mol for COX-2 inhibition). Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds with Ser530 or Tyr385 residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile

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